molecular formula C10H9BrO2 B3131141 trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid CAS No. 34919-34-1

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B3131141
CAS No.: 34919-34-1
M. Wt: 241.08
InChI Key: WQKBKSZJAIBOED-DTWKUNHWSA-N
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Description

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a 3-bromo-phenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-benzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study the effects of cyclopropane-containing compounds on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure allows for the exploration of new therapeutic targets.

Industry: In the industrial sector, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-(3-Bromo-phenyl)-propanoic acid
  • 2-(3-Bromo-phenyl)-acetic acid
  • 2-(3-Bromo-phenyl)-butanoic acid

Uniqueness: Compared to similar compounds, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid has a unique cyclopropane ring that imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34919-34-1
Record name rac-(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
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trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
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